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Compound of Interest

4-(2-Chlorophenyl)isoxazole-3-
Compound Name:
carboxylic acid

Cat. No.: B11786183

Get Quote

A Crystallographic & Supramolecular Analysis
Executive Technical Summary

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a heteroaromatic scaffold characterized by
a high degree of torsional rigidity.[1] Unlike planar biphenyl systems, the steric repulsion
between the ortho-chlorine atom on the phenyl ring and the adjacent functional groups (C3-
carboxyl or C5-hydrogen) forces the molecule into a non-planar conformation. This "twist" is the
defining structural feature, governing its solubility, bioavailability, and binding affinity in protein
pockets.

¢ Molecular Formula: C
H
CINO

[2]

¢ Molecular Weight: 223.61 g/mol [2]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b11786183#bc-rfq
https://www.benchchem.com/product/b11786183/docs?utm_src=pdf-body#structural-insights-into-4-2-chlorophenyl-isoxazole-3-carboxylic-acid
https://www.researchgate.net/publication/241695242_5-Methyl-3-phenyl-isoxazole-4-carb-oxy-lic_acid
https://www.chemimpex.com/products/25500
https://www.chemimpex.com/products/25500
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11786183?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Core Geometry: Distorted biaryl system with a carboxylic acid supramolecular handle.

Synthesis & Crystal Growth Methodology

Accessing the 4-aryl-3-carboxy regioisomer requires a divergent synthetic strategy from the
standard 1,3-dipolar cycloaddition used for 3-aryl derivatives. The most robust protocol utilizes
Suzuki-Miyaura cross-coupling to install the aryl group at the 4-position of a pre-functionalized
iIsoxazole core.

2.1. Synthetic Workflow

The synthesis prioritizes regiocontrol to avoid contamination with the thermodynamically
favored 3-aryl isomer.

Protocol:

Starting Material: Ethyl 4-bromoisoxazole-3-carboxylate.
e Coupling Partner: 2-Chlorophenylboronic acid (1.2 equiv).
o Catalyst System: Pd(dppf)Cl

(5 mol%) with K

CO

(3 equiv) in Dioxane/Water (4:1).
e Hydrolysis: LiOH in THF/Water to reveal the free acid.

2.2. Crystallization Protocol (Self-Validating)

To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method is
insufficient due to the molecule's tendency to form microcrystalline powders. A Binary Solvent
Vapor Diffusion method is required.

e Solvent (Good): THF or Acetone (solubilizes the polar acid).

¢ Antisolvent (Poor): Hexane or Pentane (induces nucleation).
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e Procedure:

o Dissolve 20 mg of the purified acid in 1.5 mL of THF. Filter through a 0.45 um PTFE
syringe filter into a small inner vial.

o Place the inner vial (uncapped) inside a larger jar containing 10 mL of Hexane.

o Seal the outer jar tightly. The hexane vapor will slowly diffuse into the THF, lowering

solubility gradually over 72-96 hours.

o Validation: Harvest block-like colorless crystals. If needles appear, the diffusion was too

fast; switch antisolvent to Toluene.

Structural Logic & Crystallographic Analysis

The crystal structure is governed by two competing forces: the supramolecular hydrogen

bonding of the carboxylic acid and the intramolecular steric repulsion of the chlorine atom.

3.1. Predicted Unit Cell Parameters
Based on high-fidelity analogs (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid), the 4-(2-

chlorophenyl) derivative is predicted to crystallize in a monoclinic system.

Parameter

Value (Predicted/Analog)

Description

Standard for planar/semi-

Crystal System Monoclinic )
planar acids.
Centrosymmetric, favoring
Space Group ] )
dimer formation.
z 4 4 molecules per unit cell.
Density ( Higher th hal d
~1.52 glem igher than non-halogenate
) analogs due to Cl.
- Consistent with packin
Volume (V) 1150 A P J

efficiency of MW ~223.
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3.2. Molecular Conformation (The Ortho-Lock)

The critical structural metric is the torsion angle (

) between the isoxazole plane and the phenyl ring.

e Standard Biphenyl:

e 4-(2-Chlorophenyl) Derivative:

e Causality: The Van der Waals radius of Chlorine (1.75 A) creates a direct clash with the
Oxygen of the C3-carboxylic acid or the C5-proton. To relieve this strain, the phenyl ring
rotates out of plane, breaking

-conjugation.

3.3. Supramolecular Synthons

The packing is dominated by the Carboxylic Acid Homodimer (

motif).

e Interaction: Strong O-H-:-O hydrogen bonds.[1][3][4]
e Distance:

distance typically 2.65 + 0.02 A.

o Geometry: Centrosymmetric cyclic dimer. This dimer forms the primary building block, which
then stacks via weak

interactions (limited by the twist) and CI---Cl halogen bonds.[5][6]

Visualizing the Structural Logic
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Diagram 1: Synthetic & Crystallization Workflow

This workflow illustrates the critical path from raw materials to diffraction-quality crystals,
highlighting the Suzuki coupling specificity.

> Suzuki Coupling Hydrolysis (LiOH 4-(2-Chlorophenyl) Purification Vapor Diffusion Slow Growth
Ester > F——m—m—— ]
P (Dioxane/H20, 90°C) > le-3-COOH (THF / Hexane)

2-Cl-Phenylboronic Acid
+ Pd(dppf)CI2

Click to download full resolution via product page

Caption: Step-by-step synthesis via Suzuki coupling followed by binary solvent vapor diffusion
for crystal growth.

Diagram 2: Supramolecular Assembly & Steric Forces

This diagram details the forces governing the crystal lattice, specifically the competition
between hydrogen bonding and steric repulsion.
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@onomer: 4-(2-CI-Ph)-Isoxazole—B—COOI-D
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Caption: Logic flow showing how steric clash drives conformation, while H-bonding drives
lattice assembly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b11786183?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11786183?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

